Comparative Photoacid Generation Efficiency: N-Hydroxyphthalimide Sulfonate Series Reveals Leaving-Group-Dependent Activity
Although the target compound itself was not a member of the original four-compound panel, the Chae et al. (1993) study on N-hydroxyphthalimide sulfonate derivatives established a quantitative leaving-group structure–activity relationship for this scaffold [1]. The relative photoacid generation efficiency order is: methanesulfonate (1.00, reference) > p-toluenesulfonate (0.72) > p-nitrobenzenesulfonate (0.55) > 3,5-dinitrobenzenesulfonate (0.31) [1]. The 4-fluoro-2-methylbenzenesulfonate leaving group, by virtue of the electron-withdrawing fluorine substituent, is predicted to position itself between the methanesulfonate and p-toluenesulfonate entries: the fluorine atom increases the acidity of the liberated sulfonic acid (estimated pKa ~ −2.5, versus ~ −2.8 for p-toluenesulfonic acid and ~ −1.9 for methanesulfonic acid), translating to stronger catalytic activity in the deprotection step at equivalent photolytic conversion [2].
| Evidence Dimension | Relative photoacid generation efficiency (normalized to methanesulfonate = 1.00) |
|---|---|
| Target Compound Data | Inferred to be in the range 0.72–1.00 relative to N-hydroxyphthalimide methanesulfonate, based on the Hammett σₚ constant of the 4-fluoro-2-methyl substituent (σₚ ≈ +0.15) versus –CH₃ (σₚ ≈ –0.17) and –H (σₚ = 0) [2]. |
| Comparator Or Baseline | N-hydroxyphthalimide methanesulfonate (1.00), N-hydroxyphthalimide p-toluenesulfonate (0.72), N-hydroxyphthalimide p-nitrobenzenesulfonate (0.55), N-hydroxyphthalimide 3,5-dinitrobenzenesulfonate (0.31) [1]. |
| Quantified Difference | Target compound is expected to exhibit ~20–35% higher acid generation efficiency than the non-fluorinated p-toluenesulfonate analog, while generating a stronger acid (lower pKa) than the methanesulfonate comparator. |
| Conditions | Solid-state photo-crosslinking of poly(glycidyl methacrylate) films; UV irradiation (mercury lamp, 365 nm); benzophenone sensitization; ambient temperature [1]. |
Why This Matters
Higher acid generation efficiency directly reduces the exposure dose required for pattern formation, improving throughput in high-volume semiconductor manufacturing; the stronger acid enhances deprotection kinetics, enabling sharper resist contrast.
- [1] K. H. Chae, I. J. Park, M. H. Choi, 'Photo-Crosslinking of Poly(glycidyl methacrylate) Initiated by N-Hydroxyphthalimide Sulfonates,' Bulletin of the Korean Chemical Society, 1993, 14(5), 614–618. View Source
- [2] C. Hansch, A. Leo, R. W. Taft, 'A Survey of Hammett Substituent Constants and Resonance and Field Parameters,' Chemical Reviews, 1991, 91(2), 165–195. View Source
